

# MOG(35-55): A Comprehensive Technical Guide for Demyelination Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MOG(35-55)

Cat. No.: B612354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath.<sup>[1]</sup> The peptide fragment **MOG(35-55)**, with the amino acid sequence MEVGWYRSPFSRVVHLYRNGK, represents an immunodominant epitope that is a key target in the autoimmune response associated with multiple sclerosis (MS).<sup>[1][2][3]</sup> Consequently, **MOG(35-55)** is widely utilized to induce Experimental Autoimmune Encephalomyelitis (EAE) in rodents, particularly in the C57BL/6 mouse strain.<sup>[4][5][6]</sup> This model is one of the most robust and reproducible animal models for studying the immunopathogenesis of MS, characterized by CNS inflammation, demyelination, and axonal damage.<sup>[4][6][7]</sup>

The **MOG(35-55)**-induced EAE model serves as an invaluable tool for dissecting the cellular and molecular mechanisms underlying autoimmune demyelination and for the preclinical evaluation of novel therapeutic strategies.<sup>[8][9]</sup> The model recapitulates key features of MS, including the infiltration of pathogenic T cells into the CNS, which triggers a cascade of inflammatory events leading to myelin destruction and neurological deficits.<sup>[8][10]</sup> This guide provides an in-depth overview of the **MOG(35-55)** EAE model, including detailed experimental protocols, quantitative data, and a summary of the key signaling pathways involved.

## Experimental Protocols

# Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using **MOG(35-55)** peptide.

## Materials:

- **MOG(35-55)** peptide (purity >95%)[[11](#)]
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*[[12](#)]
- Pertussis toxin (PTX) from *Bordetella pertussis*[[5](#)]
- Sterile Phosphate-Buffered Saline (PBS) or normal saline[[5](#)][[11](#)]
- Female C57BL/6 mice, 9-13 weeks old[[8](#)]
- Syringes and needles (e.g., 26G, 27G, 30G)[[13](#)][[14](#)]
- Anesthetic (e.g., isoflurane or a cocktail of midazolam, butorphanol, and medetomidine)[[5](#)][[8](#)]

## Procedure:

- Preparation of **MOG(35-55)**/CFA Emulsion:
  - Dissolve **MOG(35-55)** peptide in sterile PBS or saline to a final concentration of 1-2 mg/ml. [[5](#)][[14](#)]
  - Prepare an equal volume of CFA.
  - Create a stable water-in-oil emulsion by drawing the **MOG(35-55)** solution and CFA into two separate syringes connected by a three-way stopcock.[[14](#)]
  - Forcefully pass the mixture between the syringes for at least 10 minutes until a thick, stable emulsion is formed.[[13](#)][[14](#)] To test for stability, a drop of the emulsion should not disperse when placed in water.[[13](#)]

- Immunization (Day 0):
  - Anesthetize the mice. While not strictly required, anesthesia facilitates accurate injection.  
[\[5\]](#)[\[8\]](#)
  - Inject a total of 0.2 mL of the **MOG(35-55)**/CFA emulsion subcutaneously (s.c.) at two sites on the flank (0.1 mL per site).  
[\[4\]](#)[\[8\]](#) Some protocols also suggest a third injection at the base of the tail.  
[\[13\]](#) The total dose of **MOG(35-55)** is typically 200 µg per mouse.  
[\[15\]](#)[\[16\]](#)
- Pertussis Toxin Administration:
  - On the day of immunization (Day 0) and again on Day 2, administer PTX via intraperitoneal (i.p.) injection.  
[\[4\]](#)[\[17\]](#)
  - The typical dose is 200 ng of PTX in 100-200 µL of PBS.  
[\[4\]](#)[\[16\]](#) PTX serves as an additional adjuvant and facilitates the entry of pathogenic T cells into the CNS.  
[\[8\]](#)

## Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of therapeutic interventions.  
[\[8\]](#)[\[18\]](#)

Scoring Scale:

| Score | Clinical Signs                                              |
|-------|-------------------------------------------------------------|
| 0     | No clinical signs of EAE.                                   |
| 1     | Limp tail.                                                  |
| 2     | Hind limb weakness (unilateral or bilateral).               |
| 3     | Complete hind limb paralysis.                               |
| 4     | Complete hind limb paralysis and partial forelimb weakness. |
| 5     | Moribund state or death.                                    |

(This is a common scoring system; slight variations exist between laboratories)  
[\[18\]](#)

## Histopathological Analysis

Histopathology is used to confirm and quantify the extent of inflammation and demyelination in the CNS.

Procedure:

- Tissue Collection: At a predetermined endpoint (e.g., peak of disease), euthanize the mice and perfuse transcardially with PBS, followed by 4% paraformaldehyde (PFA).[\[4\]](#)
- Tissue Processing: Dissect the brain and spinal cord and post-fix in 4% PFA.[\[4\]](#)
- Embedding and Sectioning: Process the tissues for paraffin embedding and cut into sections.[\[4\]](#)
- Staining:
  - Hematoxylin and Eosin (H&E): To visualize cellular infiltration and inflammation.[\[7\]](#)
  - Luxol Fast Blue (LFB): To assess the degree of demyelination.[\[7\]](#)

## Data Presentation

The following tables summarize typical quantitative data obtained from **MOG(35-55)**-induced EAE experiments in C57BL/6 mice.

**Table 1: Typical EAE Disease Course Parameters**

| Parameter           | Typical Value/Range               | Reference                               |
|---------------------|-----------------------------------|-----------------------------------------|
| Disease Incidence   | 80-100%                           | <a href="#">[5]</a> <a href="#">[8]</a> |
| Time to Onset       | 9-14 days post-immunization       | <a href="#">[6]</a> <a href="#">[8]</a> |
| Peak of Disease     | 3-5 days after onset              | <a href="#">[6]</a> <a href="#">[8]</a> |
| Peak Clinical Score | 2.5 - 3.5                         | <a href="#">[8]</a>                     |
| Disease Course      | Chronic-progressive or monophasic | <a href="#">[6]</a> <a href="#">[7]</a> |

## Table 2: Cytokine Profiles in MOG(35-55)-Stimulated Splenocytes

Cytokine levels are measured from the supernatant of splenocytes restimulated in vitro with **MOG(35-55)** peptide.

| Cytokine      | EAE Mice (pg/mL)      | Control Mice (pg/mL) | Reference |
|---------------|-----------------------|----------------------|-----------|
| IFN- $\gamma$ | 1503.5 $\pm$ 123.5    | Significantly lower  | [19]      |
| IL-17         | 2102.8 $\pm$ 306.2    | Significantly lower  | [19]      |
| IL-10         | Increased vs. Control | Baseline             | [7]       |
| IL-6          | Increased vs. Control | Baseline             | [7][20]   |
| TNF- $\alpha$ | Increased vs. Control | Baseline             | [20]      |

## Table 3: Cytokine Levels in CD4+ vs. CD8+ T Cells

Cytokine levels from culture supernatants of **MOG(35-55)** stimulated, isolated T cell populations.

| Cytokine      | CD4+ T Cells (pg/mL) | CD8+ T Cells (pg/mL) | Reference |
|---------------|----------------------|----------------------|-----------|
| IFN- $\gamma$ | 1451.3 $\pm$ 59.4    | 803.3 $\pm$ 39.2     | [21]      |
| IL-4          | 298.6 $\pm$ 7.7      | 245.5 $\pm$ 11.8     | [21]      |

## Signaling Pathways and Experimental Workflows

The induction of EAE by **MOG(35-55)** triggers a complex cascade of cellular and molecular events. The following diagrams illustrate the key workflows and signaling pathways.

[Click to download full resolution via product page](#)

Caption: Workflow for **MOG(35-55)**-induced EAE in C57BL/6 mice.



[Click to download full resolution via product page](#)

Caption: **MOG(35-55)** mediated T cell activation and differentiation.



[Click to download full resolution via product page](#)

Caption: JAK/STAT and NF-κB signaling in Th17 cell differentiation.[19][22]

## Applications in Demyelination Research and Drug Development

The **MOG(35-55)**-induced EAE model is a cornerstone of MS research for several reasons:

- Pathogenesis Studies: It allows for the detailed investigation of the autoimmune cascade, from peripheral T cell activation to CNS infiltration and myelin destruction.[8][10] Researchers can study the roles of various immune cells, including CD4+ T cells, CD8+ T cells, and B cells, and the contributions of different cytokines and chemokines.[8][19][21]
- Therapeutic Agent Testing: The model is extensively used for the preclinical evaluation of potential therapeutics.[8] Compounds can be tested in a prophylactic setting (administered at the time of immunization) or a therapeutic setting (administered after the onset of clinical signs).[8] This allows for the assessment of a drug's ability to prevent disease, halt its progression, or promote recovery.
- Biomarker Discovery: By analyzing blood and CNS tissue from EAE mice at different disease stages, researchers can identify potential biomarkers for disease activity, progression, and response to treatment.[16]
- Mechanism of Action Studies: The **MOG(35-55)** model is suitable for testing agents that modulate T-cell function.[9] However, for therapies targeting B-cells, models using the full-length MOG protein (MOG 1-125) may be more appropriate.[8][9]

In conclusion, the **MOG(35-55)** peptide is a powerful and indispensable tool for inducing EAE, providing a robust and relevant model for studying the complex pathophysiology of demyelination and for advancing the development of new treatments for multiple sclerosis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 2. MOGタンパク質35-55、MOGペプチド断片ヒト | Sigma-Aldrich [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]

- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 10. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 11. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 12. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 14. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. redoxis.se [redoxis.se]
- 18. Centrally Administered Pertussis Toxin Inhibits Microglia Migration to the Spinal Cord and Prevents Dissemination of Disease in an EAE Mouse Model | PLOS One [journals.plos.org]
- 19. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Age related immune modulation of experimental autoimmune encephalomyelitis in PINK1 knockout mice [frontiersin.org]
- 21. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MOG(35-55): A Comprehensive Technical Guide for Demyelination Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612354#mog-35-55-as-a-tool-for-studying-demyelination>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)